molecular formula C20H23FN2O4S B2450368 4-ethoxy-3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1172910-60-9

4-ethoxy-3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2450368
CAS RN: 1172910-60-9
M. Wt: 406.47
InChI Key: YZCMLMZMLXLPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

Research on compounds structurally similar to 4-ethoxy-3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has provided insight into their molecular interactions and structural characteristics. For instance, Gelbrich et al. (2011) studied a compound demonstrating intramolecular and intermolecular hydrogen bonds, leading to the formation of hydrogen-bonded chains, which suggests potential for designing molecules with specific binding properties (Gelbrich, Haddow, & Griesser, 2011).

Synthetic Pathways

Ichikawa et al. (2006) explored synthetic pathways leading to 3-fluoroisoquinoline and 2-fluoroquinoline derivatives via intramolecular substitution, indicating methods for creating structurally related compounds with potential pharmaceutical applications (Ichikawa, Sakoda, Moriyama, & Wada, 2006).

Nonlinear Optical Properties

Ruanwas et al. (2010) synthesized compounds including 4-ethoxyphenyl ethenyl-substituted benzenesulfonates, demonstrating potential for optical limiting applications due to their nonlinear optical absorption properties. This research points to the use of similar compounds in developing materials for photonic devices (Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010).

Antiviral and Antitumor Agents

Lee et al. (2017) and Alqasoumi et al. (2010) identified compounds with structural similarities to this compound showing significant antiviral and antitumor activities. These findings highlight the potential for developing new therapeutic agents based on this chemical structure for treating viral infections and cancer (Lee, Tseng, Lin, & Tseng, 2017); (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-3-20(24)23-11-5-6-14-12-15(7-9-18(14)23)22-28(25,26)16-8-10-19(27-4-2)17(21)13-16/h7-10,12-13,22H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCMLMZMLXLPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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